molecular formula C15H17NO3 B13718118 tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate

tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate

Cat. No.: B13718118
M. Wt: 259.30 g/mol
InChI Key: SGGINJWBLVUHHF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a tert-butyl ester group and a formyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the formylation of an indole derivative followed by esterification. One common method starts with the formylation of 1H-indole using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 to introduce the formyl group at the desired position on the indole ring. The resulting 4-formyl-1H-indole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2-(4-carboxy-1H-indol-1-yl)acetate.

    Reduction: 2-(4-hydroxymethyl-1H-indol-1-yl)acetate.

    Substitution: 2-(4-bromo-1H-indol-1-yl)acetate.

Scientific Research Applications

tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-hydroxy-1H-indol-1-yl)acetate
  • tert-Butyl 2-(4-methoxy-1H-indol-1-yl)acetate
  • tert-Butyl 2-(4-bromo-1H-indol-1-yl)acetate

Uniqueness

tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for further functionalization and derivatization, making it a valuable building block in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 2-(4-formylindol-1-yl)acetate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-7-12-11(10-17)5-4-6-13(12)16/h4-8,10H,9H2,1-3H3

InChI Key

SGGINJWBLVUHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

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